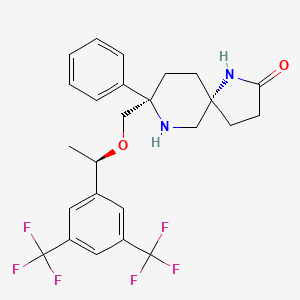
Rolapitant (1R,2R,3R)-Isomer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rolapitant (1R,2R,3R)-Isomer is a selective and long-acting neurokinin-1 (NK1) receptor antagonist. It is primarily used in the prevention of chemotherapy-induced nausea and vomiting (CINV). The compound works by blocking the action of substance P, a neuropeptide associated with vomiting, at the NK1 receptor.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rolapitant (1R,2R,3R)-Isomer involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. One common synthetic route includes the hydroboration-oxidation reaction, which is used to prepare specific intermediates . The resolution of enantiomers is often achieved through the reaction with (L)-(+)-tartaric acid, which helps in obtaining the desired (1R,2R,3R)-isomer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced separation techniques to isolate the desired isomer from a mixture of stereoisomers.
化学反応の分析
Types of Reactions
Rolapitant (1R,2R,3R)-Isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents for substitution reactions include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
科学的研究の応用
Rolapitant (1R,2R,3R)-Isomer has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of NK1 receptor antagonists.
Biology: Investigated for its role in modulating the effects of substance P in various biological systems.
Medicine: Primarily used in the prevention of CINV, with ongoing research into its potential use in other conditions involving substance P.
Industry: Utilized in the pharmaceutical industry for the development of antiemetic drugs.
作用機序
Rolapitant (1R,2R,3R)-Isomer exerts its effects by selectively binding to the NK1 receptor, thereby blocking the action of substance P. This inhibition prevents the transmission of signals that trigger vomiting. The molecular targets involved include the NK1 receptors located in the central and peripheral nervous systems.
類似化合物との比較
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for the prevention of CINV.
Fosaprepitant: A prodrug of aprepitant with similar antiemetic properties.
Uniqueness
Rolapitant (1R,2R,3R)-Isomer is unique due to its long half-life, which allows for less frequent dosing compared to other NK1 receptor antagonists. This property makes it particularly advantageous for patients undergoing chemotherapy, as it reduces the need for multiple doses.
特性
分子式 |
C25H26F6N2O2 |
|---|---|
分子量 |
500.5 g/mol |
IUPAC名 |
(5R,8R)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23+/m1/s1 |
InChIキー |
FIVSJYGQAIEMOC-XARZLDAJSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
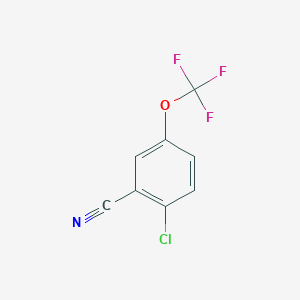
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
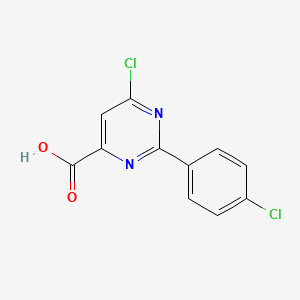
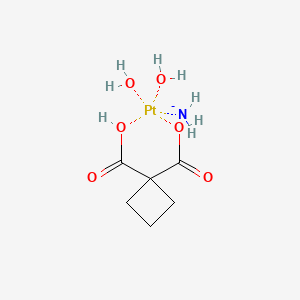
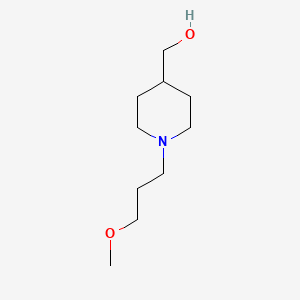
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
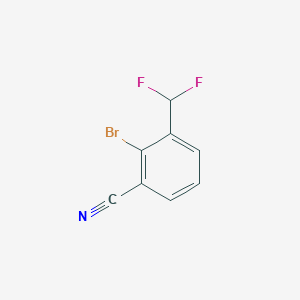
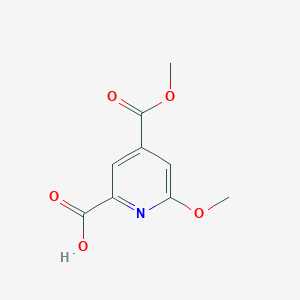
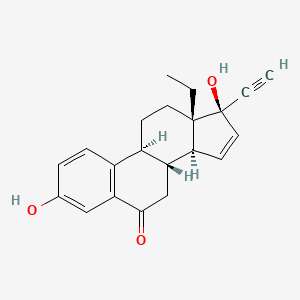
![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
